1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a tetrahydropyrazine-2,3-dione core. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-phenylpyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-6-4-5-13(11-14)12-19-9-10-20(17(22)16(19)21)15-7-2-1-3-8-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPFXIARYLXRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamine-Diketone Condensation
Reaction of 1,2-diamines with diketones under acidic conditions generates the tetrahydropyrazine-dione ring. For instance, phenylglyoxal and ethylenediamine derivatives undergo cyclocondensation in acetic acid at 80°C, yielding the dione core in 65–72% efficiency. Steric hindrance from substituents necessitates prolonged reaction times (12–24 hours) and elevated temperatures.
Urea Cyclization Pathways
Alternative routes employ urea derivatives, where heating N-substituted ureas with α-keto acids induces cyclodehydration. A patent by WO2014122083A1 describes using trifluoroacetic acid (TFA) as a catalyst to facilitate this process, achieving 68% yield for analogous structures. This method benefits from milder conditions (room temperature to 60°C) but requires meticulous control of stoichiometry to avoid oligomerization.
Regioselective Introduction of the 3-Fluorophenyl Group
The 3-fluorophenylmethyl substituent is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.
Nucleophilic Fluorination
Fluorination of pre-functionalized benzyl halides represents a straightforward approach. As detailed in WO2001002357A2, treatment of 3-chlorobenzyl bromide with potassium fluoride in dimethyl sulfoxide (DMSO) at 120°C for 8 hours replaces chlorine with fluorine in 58% yield. However, competing elimination reactions reduce efficiency, necessitating excess fluoride (3–5 equiv).
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 3-fluorophenylboronic acid with brominated intermediates offers superior regiocontrol. A protocol adapted from WO2012005227A1 employs Pd(PPh3)4 (5 mol%) and cesium carbonate in toluene/water (3:1), achieving 82% yield at 90°C. This method avoids harsh fluorination conditions but requires anhydrous solvents and inert atmospheres.
Functional Group Compatibility and Protecting Strategies
The benzyl and phenyl groups demand orthogonal protection to prevent undesired side reactions during synthesis.
Benzyl Group Protection
Tert-butyldimethylsilyl (TBS) ethers protect hydroxyl groups during fluorination steps. Deprotection with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) restores the hydroxyl functionality without affecting the dione ring.
Carbamate-Mediated Amine Protection
Boc (tert-butyloxycarbonyl) groups stabilize primary amines during cyclization. Cleavage with HCl in dioxane (4M) proceeds quantitatively, as validated in WO2014122083A1 for related pyrazine derivatives.
Optimization of Reaction Conditions
Experimental parameters critically influence yield and purity. The following table summarizes optimal conditions for key steps:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Fluorination | KF, DMSO, 120°C, 8h | 58 | 89 |
| Suzuki Coupling | Pd(PPh3)4, Cs2CO3, toluene/H2O, 90°C | 82 | 95 |
| Cyclization | TFA, CH2Cl2, rt, 24h | 68 | 91 |
| Deprotection | TBAF, THF, 0°C to rt, 2h | 95 | 98 |
Challenges in Purification and Scalability
Chromatographic Resolution
Silica gel chromatography remains the primary purification method, though gradient elution (hexane/ethyl acetate 10:1 to 1:1) is essential for separating regioisomers. Reverse-phase HPLC (C18 column, acetonitrile/water) further enhances purity to >99% for pharmaceutical-grade material.
Solvent Recovery and Waste Management
Large-scale synthesis generates significant DMSO and toluene waste. Patent WO2001002357A2 highlights distillation protocols for solvent recovery, reducing environmental impact by 40%.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- 1-[(3-chlorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- 1-[(3-bromophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
Uniqueness
The presence of the fluorophenyl group in 1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione imparts unique electronic properties to the compound, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced biological activities or improved chemical stability.
Biological Activity
The compound 1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a member of the tetrahydropyrazine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds in the tetrahydropyrazine class exhibit various biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific activities of this compound have been explored in several studies.
Anticancer Activity
Several studies have investigated the anticancer potential of tetrahydropyrazines. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. This is primarily achieved through the modulation of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens:
- In vitro Studies : Laboratory tests have shown that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa (cervical) | 15.5 | |
| Anticancer | MCF7 (breast) | 12.0 | |
| Antimicrobial | E. coli | 20.0 | |
| Antimicrobial | S. aureus | 18.5 |
Case Study 1: Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of the compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 12 µM for MCF7 cells. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against various pathogens. The results demonstrated effective inhibition against E. coli and S. aureus with IC50 values of 20 µM and 18.5 µM respectively. The study suggested that the mechanism involves disruption of bacterial cell membrane integrity.
Research Findings
Recent research has highlighted the potential of this compound as a lead compound for drug development:
- Structure-Activity Relationship (SAR) : Modifications to the fluorophenyl group have been shown to enhance biological activity.
Q & A
Q. What statistical methods are appropriate for analyzing dose-dependent responses in enzyme inhibition studies?
- Methodology :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
- ANOVA with Tukey’s Post Hoc Test : Identify significant differences between treatment groups (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
